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Introduction

CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic, non-
denaturing detergent highly effective for solubilizing membrane proteins while preserving
crucial protein-protein interactions.[1][2] Its unique properties make it an ideal choice for
immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) studies, where maintaining the
native conformation of protein complexes is paramount.[1][3][4] CHAPS combines the features
of sulfobetaine-type detergents and bile salts, allowing for gentle disruption of cell membranes
without denaturing the target proteins.[1][5] This document provides detailed application notes
and protocols for the optimal use of CHAPS hydrate in immunoprecipitation experiments.

Key Properties of CHAPS for Immunoprecipitation

The efficacy of CHAPS in immunoprecipitation stems from its distinct physicochemical
properties:

e Non-Denaturing Nature: CHAPS effectively solubilizes membrane proteins without unfolding
them, which is critical for antibody recognition of native epitopes and for preserving protein-
protein interactions.[1][2]
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» Zwitterionic Charge: With both a positive and a negative charge, CHAPS has a net neutral
charge over a wide pH range (2-12), preventing interference with ion-exchange
chromatography and isoelectric focusing.[1][6]

» High Critical Micelle Concentration (CMC): CHAPS has a high CMC of 6-10 mM, which
facilitates its removal from the sample by dialysis.[1][2]

o Small Micelle Size: It forms small micelles, which are less likely to interfere with downstream
applications compared to detergents that form large aggregates, such as Triton X-100.[1]

o Low UV Absorbance: Its minimal absorbance in the ultraviolet spectrum is advantageous for
spectrophotometric protein concentration monitoring.[1]

Data Presentation
Table 1: Quantitative Properties of CHAPS Detergent
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Property

Value

Significance in
Immunoprecipitation

Molecular Weight

614.9 g/mol

Used for calculating molar

concentrations.

Detergent Class

Zwitterionic

Electrically neutral over a wide
pH range, minimizing
interference with protein
charge.[1][6]

Aggregation Number

The number of detergent

molecules in a single micelle.

Micellar Molecular Weight

~6,150 Da

Small micelles are less likely to
interfere with antibody-antigen
binding.[1]

Critical Micelle Conc. (CMC)

6-10 mM

High CMC allows for easy
removal of the detergent
through dialysis.[1][2]

Typical IP Concentration

0.5% - 1.0% (w/v)

Effective for cell lysis while

preserving protein interactions.

[1]

Table 2: Comparison of CHAPS with Other Common IP

Detergents

© 2025 BenchChem. All rights reserved.

3/11

Tech Support


https://www.benchchem.com/pdf/Application_Notes_The_Use_of_CHAPS_in_Immunoprecipitation_Protocols.pdf
https://www.apexbt.com/chaps.html
https://www.benchchem.com/pdf/Application_Notes_The_Use_of_CHAPS_in_Immunoprecipitation_Protocols.pdf
https://www.benchchem.com/pdf/Application_Notes_The_Use_of_CHAPS_in_Immunoprecipitation_Protocols.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Studying_Protein_Protein_Interactions_Using_CHAPS.pdf
https://www.benchchem.com/pdf/Application_Notes_The_Use_of_CHAPS_in_Immunoprecipitation_Protocols.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3336620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Ke
Typical IP . v Lo
Detergent Type ) Denaturing? Characteristic
Concentration
s & Use Cases

Ideal for Co-IP
and preserving
protein-protein
interactions.[1][2]
CHAPS Zwitterionic 0.5% - 1.0% No More stringent
than non-ionic
detergents,
leading to lower

background.[2]

A mild, general-
purpose
detergent that
forms large
. L micelles.[1] Good

Triton™ X-100 Non-ionic 0.5% - 1.0% No o
for solubilizing
membrane
proteins but may
disrupt weaker

interactions.[1][7]

Similar to Triton
X-100, it is a less
harsh detergent
suitable for many
NP-40 Non-ionic 0.5% - 1.0% No IP applications
where protein
interactions need

to be maintained.

[1]

RIPA Buffer Mixed 1X Yes Highly stringent,
containing both
ionic (SDS,

deoxycholate)
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and non-ionic
detergents.[1]
Disrupts most
protein-protein
interactions;
used when high
background is a

problem.[1]

A strong,
denaturing
detergent.[1]
Unsuitable for
SDS Anionic 0.1% - 1.0% Yes Co-IP unless the
interaction is
extremely stable

or cross-linked.

[1]

Experimental Protocols
General Immunoprecipitation Workflow using CHAPS

The following diagram outlines the standard workflow for an immunoprecipitation experiment
utilizing a CHAPS-based lysis buffer.
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Sample Preparation

1. Cell Culture or
Tissue Sample

Lysis & Clarification

2. Cell Lysis
(Ice-cold CHAPS Buffer + Inhibitors)

3. Lysate Clarification
(Centrifugation)

Immunoprecipitation

4. Pre-Clearing (Optional)
(Incubate with beads)

5. Immunoprecipitation
(Add primary antibody)

6. Immune Complex Capture
(Add Protein A/G beads)

7. Washing
(Wash beads with cold CHAPS Buffer)

8. Elution
(Elute target protein)

9. Downstream Analysis
(SDS-PAGE, Western Blot, Mass Spec)

Click to download full resolution via product page

General workflow for immunoprecipitation using CHAPS buffer.
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Detailed Protocol for Immunoprecipitation using CHAPS
Lysis Buffer

This protocol is a general guideline for immunoprecipitation from cultured mammalian cells.

Optimization may be required for specific cell types and protein complexes.

Materials:

1X CHAPS Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NacCl, 0.5% CHAPS. Store at 4°C.
[1] (Alternative: 50 mM Tris-HCI (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) CHAPS|2]

[5])

Wash Buffer: Same as 1X CHAPS Lysis Buffer.[1]

Elution Buffer: 2X SDS-PAGE Laemmli sample buffer or 0.1 M Glycine-HCI, pH 2.5.[1]
Protease and Phosphatase Inhibitor Cocktails

Protein A/G Agarose or Magnetic Beads (50% slurry in PBS)

Ice-cold Phosphate-Buffered Saline (PBS)

Primary Antibody

Procedure:

Cell Lysis a. Grow cells to 80-90% confluency.[8] b. Aspirate the culture medium and wash
the cells twice with ice-cold PBS.[5] c. Completely aspirate the final PBS wash. d.
Immediately before use, add protease and phosphatase inhibitors to the required volume of
ice-cold 1X CHAPS Lysis Buffer.[1] e. Add an appropriate volume of CHAPS Lysis Buffer to
the cell plate (e.g., 500 pL for a 10 cm dish).[8] f. Scrape the cells and transfer the cell
suspension to a pre-chilled microcentrifuge tube.[1] g. Incubate the tube on ice for 10-30
minutes, gently tapping the tube every few minutes to facilitate lysis.[1][5] Do not vortex, as
this can shear protein complexes.[1] h. Centrifuge the lysate at 12,000-14,000 x g for 15
minutes at 4°C to pellet cell debris.[1][2] i. Carefully transfer the supernatant (clarified lysate)
to a new pre-chilled tube. This is the protein extract.[1]
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e Immunoprecipitation a. Determine the protein concentration of the lysate (e.g., via Bradford
or BCA assay). b. To 500-1,000 ug of protein extract, add the recommended amount of your
primary antibody (typically 2-10 pg).[1] c. Incubate for 2-4 hours or overnight at 4°C with
gentle rotation.[2] d. Add an appropriate volume of equilibrated Protein A/G beads (e.g., 20-
30 pL of a 50% slurry) to the lysate-antibody mixture.[8] e. Incubate for another 1-2 hours at
4°C with gentle rotation to capture the immune complexes.[2]

e Washing a. Pellet the beads by centrifugation at 3,000 rpm for 3-5 minutes at 4°C or by using
a magnetic stand.[1][3] b. Carefully remove and save the supernatant as the "unbound"
fraction for analysis if desired.[1] c. Add 300-500 uL of ice-cold Wash Buffer to the beads.[1]
[8] d. Gently invert the tube to resuspend the beads. e. Repeat the pelleting and
resuspension steps for a total of 3-5 washes.[9]

o Elution a. After the final wash, carefully remove all of the wash buffer. b. To elute, add 50 pL
of 2X Laemmli sample buffer to the beads and boil at 95-100°C for 5-10 minutes.[1] c.
Alternatively, use a low-pH elution buffer like 0.1 M Glycine-HCI and incubate for 5 minutes
at room temperature, then neutralize the eluate.[1][2] d. Centrifuge the beads at 14,000 rpm
for 1 minute and collect the supernatant containing the eluted proteins for downstream
analysis.[1]

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway that could be investigated
using Co-IP with a CHAPS-based protocol to study the interaction between a receptor tyrosine
kinase (RTK), an adaptor protein (e.g., Grb2), and a downstream signaling molecule (e.g.,
Sosl).
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Hypothetical RTK signaling pathway for Co-IP analysis.

Conclusion

CHAPS is a versatile and effective zwitterionic detergent for immunoprecipitation, particularly
for studies involving the preservation of protein-protein interactions. The optimal concentration
of CHAPS for most IP applications is between 0.5% and 1.0% (w/v). By utilizing the protocols
and guidelines presented in these application notes, researchers can enhance the success of
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their immunoprecipitation experiments, leading to cleaner results and more reliable data for
understanding complex biological processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Optimal CHAPS Hydrate Concentration for
Immunoprecipitation: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3336620#optimal-chaps-hydrate-
concentration-for-immunoprecipitation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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